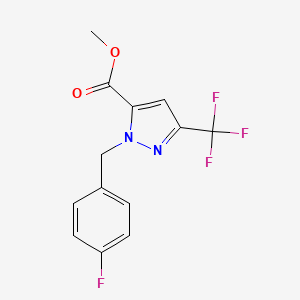
Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氟苄基)-3-(三氟甲基)-1H-吡唑-5-羧酸甲酯是一种合成的有机化合物,属于吡唑衍生物类。该化合物以含有氟苄基、三氟甲基和吡唑环为特征。
准备方法
合成路线和反应条件
1-(4-氟苄基)-3-(三氟甲基)-1H-吡唑-5-羧酸甲酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡唑环的形成: 第一步涉及适当的肼衍生物与 1,3-二酮的环化以形成吡唑环。
三氟甲基的引入: 三氟甲基的引入使用三氟甲基碘或三氟甲基磺酸酯等试剂在特定反应条件下进行。
氟苄基的连接: 氟苄基通过亲核取代反应连接,通常使用 4-氟苄基溴作为起始材料。
酯化: 最后一步涉及羧酸基团的酯化以形成甲酯。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、反应条件的高通量筛选以及使用催化剂来提高反应效率和产率。
化学反应分析
反应类型
1-(4-氟苄基)-3-(三氟甲基)-1H-吡唑-5-羧酸甲酯会发生各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。
取代: 亲核和亲电取代反应可能会发生,特别是在氟苄基和三氟甲基上。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 碱存在下,胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所用特定反应条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
1-(4-氟苄基)-3-(三氟甲基)-1H-吡唑-5-羧酸甲酯在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其作为受体研究中生化探针或配体的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料,以及作为农用化学品和制药产品的中间体。
作用机制
1-(4-氟苄基)-3-(三氟甲基)-1H-吡唑-5-羧酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能充当某些酶或受体的抑制剂或激活剂,导致生化途径的调节。需要进行详细的研究以阐明所涉及的精确分子靶标和途径。
相似化合物的比较
类似化合物
- 1-(4-氯苄基)-3-(三氟甲基)-1H-吡唑-5-羧酸甲酯
- 1-(4-溴苄基)-3-(三氟甲基)-1H-吡唑-5-羧酸甲酯
- 1-(4-甲基苄基)-3-(三氟甲基)-1H-吡唑-5-羧酸甲酯
独特性
1-(4-氟苄基)-3-(三氟甲基)-1H-吡唑-5-羧酸甲酯的独特性在于含有氟苄基,赋予其独特的电子和空间性质。这种独特性会影响其反应性、与分子靶标的结合亲和力以及与类似化合物相比的整体生物活性。
生物活性
Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C13H10F4N2O2, with a molecular weight of 302.22 g/mol. The structure contains a pyrazole core, which is known for its diverse biological activities. The presence of trifluoromethyl and fluorobenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H10F4N2O2 |
| Molecular Weight | 302.22 g/mol |
| CAS Number | 1946828-27-8 |
The biological activity of this compound has been linked to several mechanisms:
- Antioxidant Activity : The compound has shown potential as a radical scavenger, which can mitigate oxidative stress in cells. This property is significant for its application in diseases where oxidative damage is a factor.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
- Antitumor Effects : Some studies have indicated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines, including those derived from human tumors. The compound's structural features may contribute to its ability to inhibit cell proliferation.
Antioxidant Activity
A study evaluated the antioxidant capacity of various pyrazole derivatives, including this compound, using the DPPH radical scavenging assay. Results indicated that certain concentrations of the compound effectively reduced DPPH radicals, demonstrating its potential as an antioxidant agent .
Antimicrobial Efficacy
Research conducted on the antimicrobial properties of pyrazole derivatives revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a lead compound for antibiotic development .
Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was tested against HeLa (cervical cancer) and HCT116 (colon cancer) cells using the MTT assay, revealing IC50 values that suggest moderate to high cytotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups like trifluoromethyl enhances the biological activity of pyrazole derivatives. This modification appears to increase their potency against specific targets, such as kinases involved in cancer progression .
属性
分子式 |
C13H10F4N2O2 |
|---|---|
分子量 |
302.22 g/mol |
IUPAC 名称 |
methyl 2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |
InChI 键 |
REHKPLGDGHJXPC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















